molecular formula C29H33NO6 B10888393 Benzyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10888393
M. Wt: 491.6 g/mol
InChI Key: XUSAQWKDPHUCPD-UHFFFAOYSA-N
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Description

BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: is a complex organic compound belonging to the class of polyhydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves a multi-component reaction. One common method involves the use of aromatic aldehyde, dimedone, benzyl acetoacetate, and ammonium acetate in the presence of a catalyst. The reaction is carried out under reflux conditions, often in an ionic liquid medium, which facilitates the reaction and enhances the yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

    Polyhydroquinoline Derivatives: These compounds share a similar core structure but differ in their substituents.

    Quinoline Derivatives: These compounds have a similar quinoline backbone but may lack the additional functional groups present in BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE.

Uniqueness: The presence of the benzyl group and the trimethoxyphenyl moiety in BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE imparts unique chemical and biological properties, making it distinct from other polyhydroquinoline and quinoline derivatives .

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

benzyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C29H33NO6/c1-17-24(28(32)36-16-18-10-8-7-9-11-18)25(26-20(30-17)14-29(2,3)15-21(26)31)19-12-22(33-4)27(35-6)23(13-19)34-5/h7-13,25,30H,14-16H2,1-6H3

InChI Key

XUSAQWKDPHUCPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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